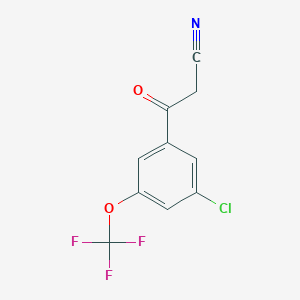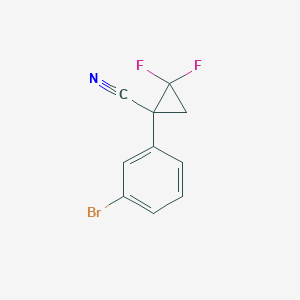
1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a difluorocyclopropane moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 3-bromo-benzyl bromide with difluorocarbene generated in situ from a difluoromethylene precursor under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the difluorocyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride. Oxidation reactions can convert the phenyl ring to phenol derivatives.
Cycloaddition Reactions: The difluorocyclopropane moiety can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous conditions.
Major Products:
- Substituted phenyl derivatives.
- Amines from nitrile reduction.
- Cycloaddition products with expanded ring systems.
Scientific Research Applications
1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile involves its interaction with specific molecular targets. The difluorocyclopropane moiety can act as a reactive intermediate, participating in various biochemical pathways. The bromine atom and nitrile group contribute to the compound’s reactivity and binding affinity to target proteins and enzymes.
Comparison with Similar Compounds
- 1-(4-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile
- 1-(3-Chloro-phenyl)-2,2-difluoro-cyclopropanecarbonitrile
- 1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
Uniqueness: 1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile is unique due to the combination of its bromine-substituted phenyl ring and difluorocyclopropane moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
908333-94-8 |
|---|---|
Molecular Formula |
C10H6BrF2N |
Molecular Weight |
258.06 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2,2-difluorocyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H6BrF2N/c11-8-3-1-2-7(4-8)9(6-14)5-10(9,12)13/h1-4H,5H2 |
InChI Key |
LJFHIXQBKUXFFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)(C#N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol](/img/structure/B12844736.png)

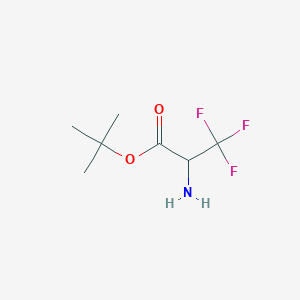
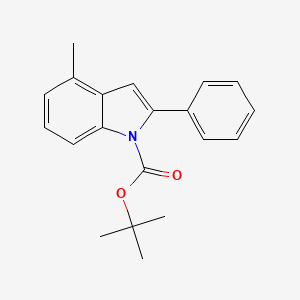
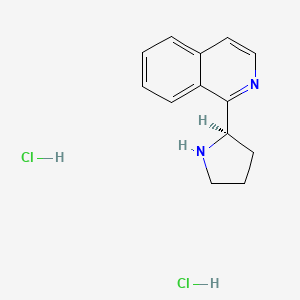
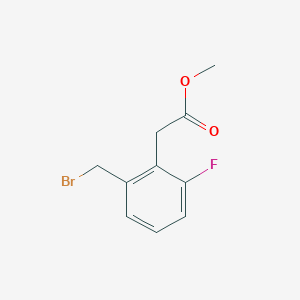
![4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)-](/img/structure/B12844782.png)
![2-[2-{2-(Dimethylamino)-3-[2-(1,3,3-Trimethyl-1,3-Dihydro-2H-Indol-2-Ylidene)Ethylidene]-1-Cyclohexen-1-Yl}Vinyl]-1,3,3-Trimethyl-3H-Indolium Tetrafluoroborate](/img/structure/B12844783.png)
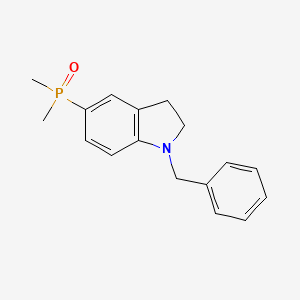

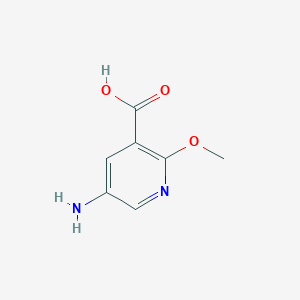
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)

